IHR-Cy3 vs. Parent Compound IHR-1: Functional Fluorescence Without Potency Loss
IHR-Cy3 is engineered to maintain the high potency of its parent compound, IHR-1. While IHR-1 is a non-fluorescent Smo antagonist used in functional assays, it cannot be visualized . IHR-Cy3, through a validated covalent modification, retains an IC₅₀ of 100 nM for Smo antagonism, demonstrating that the addition of the Cy3 fluorophore does not meaningfully diminish its pharmacological activity [1]. This represents a critical improvement in chemical tool utility, enabling both functional inhibition and spatial/temporal tracking in the same molecule.
| Evidence Dimension | Smoothened (SMO) Receptor Antagonism Potency |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | IHR-1 (parent compound; IC₅₀ = 100 nM) |
| Quantified Difference | 0 nM change in IC₅₀ (functionally equivalent potency) |
| Conditions | SMO receptor binding/inhibition assays (as reported by vendors and literature) |
Why This Matters
This equivalence ensures that the fluorescent probe recapitulates the pharmacology of the well-characterized antagonist, making IHR-Cy3 a direct, visualizable substitute for IHR-1 in binding and target engagement studies.
- [1] MedChemExpress. (n.d.). IHR-Cy3 (Smo Fluorescent Antagonist) Product Page. Retrieved from https://www.medchemexpress.eu/ihr-cy3.html View Source
